![molecular formula C10H10BrFN2 B594922 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole CAS No. 1314987-85-3](/img/structure/B594922.png)
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” is an organic compound and a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Chemical Research
“5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” is a chemical compound with the empirical formula C7H4BrFN2 and a molecular weight of 215.02 . It is a solid substance with a structure that includes a bromine atom, a fluorine atom, and an isopropyl group attached to a benzimidazole core .
Drug Development
Imidazole derivatives, such as “5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole”, have been found to exhibit a broad range of biological activities. They have been used in the development of new drugs due to their diverse chemical and biological properties .
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities . This suggests that “5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” could potentially be used in the development of new antibacterial agents.
Anti-inflammatory and Antitumor Activities
Imidazole derivatives have also been reported to exhibit anti-inflammatory and antitumor activities . This indicates that “5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” could be explored for its potential use in anti-inflammatory and cancer therapies.
Antidiabetic and Anti-allergic Activities
Imidazole derivatives have shown antidiabetic and anti-allergic activities . This suggests that “5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” could be investigated for its potential use in the treatment of diabetes and allergic reactions.
Antiviral and Antioxidant Activities
Imidazole derivatives have demonstrated antiviral and antioxidant activities . This implies that “5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” could be studied for its potential use in antiviral therapies and as an antioxidant.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have been found to exhibit anti-amoebic and antihelmintic activities . This suggests that “5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” could potentially be used in the treatment of amoebic and helminthic infections.
Antifungal and Ulcerogenic Activities
Imidazole derivatives have shown antifungal and ulcerogenic activities . This indicates that “5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole” could be explored for its potential use in antifungal therapies and in the treatment of ulcers.
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
5-bromo-6-fluoro-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-9-3-7(11)8(12)4-10(9)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVEAXHAVOZSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=CC(=C(C=C21)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716497 |
Source
|
Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole | |
CAS RN |
1314987-85-3 |
Source
|
Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.